Biochemical Potency Characterization Gap: Fasn-IN-1 Lacks Published IC50 Data Unlike TVB-2640 and C75
A critical differentiator for Fasn-IN-1 is the complete absence of a published biochemical IC50 value for FASN inhibition. This contrasts sharply with other FASN inhibitors. For example, the clinical-stage compound TVB-2640 (denifanstat) has a well-documented IC50 of 0.044 µM (44 nM) against human FASN in a biochemical assay [1]. Similarly, the older-generation inhibitor C75 exhibits an IC50 of 35 µM in PC3 prostate cancer cells . The lack of a quantitative potency benchmark for Fasn-IN-1 means users must either derive this data independently or accept a significant degree of experimental uncertainty, which is not the case for well-characterized comparators.
| Evidence Dimension | In vitro FASN biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported / No data available |
| Comparator Or Baseline | TVB-2640: IC50 = 0.044 µM (44 nM) [1]; C75: IC50 = 35 µM in PC3 cells |
| Quantified Difference | Indeterminate; Fasn-IN-1 has a 'data gap' while comparators have defined potency values. |
| Conditions | Fasn-IN-1: No assay reported. TVB-2640: Human FASN biochemical assay. C75: PC3 prostate cancer cell line. |
Why This Matters
Procurement decisions hinge on potency; without an IC50, Fasn-IN-1 cannot be reliably dosed or compared for efficacy, making it a higher-risk choice for quantitative pharmacology studies compared to TVB-2640.
- [1] Loomba, R., et al. Characteristics of FASN inhibitors TVB-2640, TVB-3664 and TVB-3166. Sci Rep 12, 14959 (2022). Table 1. View Source
